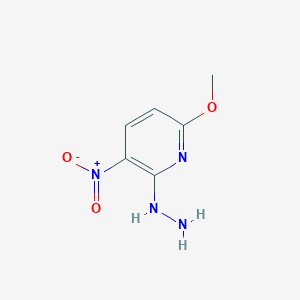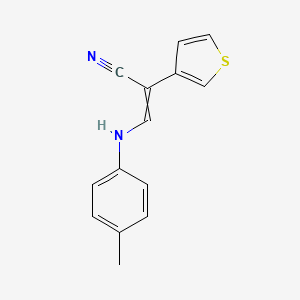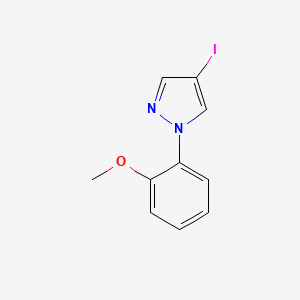
4-Hydroxy-3-iodobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-iodobenzohydrazide is an organic compound with the molecular formula C7H7IN2O2. It is a derivative of benzoic acid and contains both hydroxyl and iodide functional groups, making it a versatile compound in organic synthesis and medicinal chemistry. This compound is of particular interest due to its potential biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-iodobenzohydrazide typically involves the reaction of 4-hydroxy-3-iodobenzoic acid with hydrazine hydrate. The process can be summarized as follows:
Starting Material: 4-Hydroxy-3-iodobenzoic acid is dissolved in ethanol.
Reaction: Hydrazine hydrate is added to the solution, and the mixture is heated under reflux conditions.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodide group can be reduced to a hydrogen atom.
Substitution: The iodide group can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde.
Reduction: Formation of 4-hydroxybenzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-iodobenzohydrazide involves its interaction with biological targets, leading to its antimicrobial and anticancer effects. The compound is believed to:
Inhibit Enzymes: It may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.
Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating specific molecular pathways.
Comparación Con Compuestos Similares
4-Hydroxy-3-iodobenzohydrazide can be compared with other similar compounds, such as:
4-Hydroxy-3,5-diiodobenzohydrazide: Similar structure but with an additional iodine atom, which may enhance its biological activity.
4-Hydroxybenzohydrazide: Lacks the iodine atom, resulting in different chemical reactivity and biological properties.
4-Hydroxy-3-methoxybenzohydrazide: Contains a methoxy group instead of an iodine atom, leading to variations in its chemical and biological behavior.
Propiedades
Fórmula molecular |
C7H7IN2O2 |
|---|---|
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
4-hydroxy-3-iodobenzohydrazide |
InChI |
InChI=1S/C7H7IN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) |
Clave InChI |
FPUYECZDASNYGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NN)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)
![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)








